4-(3-bromo-4,5-dimethoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one
Overview
Description
4-(3-bromo-4,5-dimethoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one, also known as BDMF, is an organic compound with a molecular formula of C19H15BrFNO4. It is a synthetic molecule that has been of interest to researchers due to its potential applications in medicinal chemistry.
Mechanism of Action
The mechanism of action of 4-(3-bromo-4,5-dimethoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one is not fully understood, but it has been reported to inhibit the activity of several enzymes involved in cancer cell proliferation, including topoisomerase II and DNA polymerase. 4-(3-bromo-4,5-dimethoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one has also been shown to induce the expression of certain genes involved in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects:
4-(3-bromo-4,5-dimethoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one has been reported to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest and apoptosis, and exhibit anti-inflammatory and antioxidant properties. 4-(3-bromo-4,5-dimethoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one has also been reported to have a low toxicity profile, making it a promising candidate for further drug development.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(3-bromo-4,5-dimethoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one in lab experiments is its low toxicity profile, which allows for higher concentrations to be used without causing harm to cells. However, one limitation is that the mechanism of action of 4-(3-bromo-4,5-dimethoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one is not fully understood, which makes it difficult to design experiments to test specific hypotheses.
Future Directions
There are several future directions for the study of 4-(3-bromo-4,5-dimethoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one. One direction is to further investigate its mechanism of action and identify specific targets for drug development. Another direction is to explore its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, the development of 4-(3-bromo-4,5-dimethoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one derivatives with improved pharmacokinetic properties and efficacy is an area of future research.
Scientific Research Applications
4-(3-bromo-4,5-dimethoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one has been studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer activity in vitro against several cancer cell lines, including breast, lung, and colon cancer. 4-(3-bromo-4,5-dimethoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, 4-(3-bromo-4,5-dimethoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one has been reported to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
properties
IUPAC Name |
(4Z)-4-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-2-(2-fluorophenyl)-1,3-oxazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrFNO4/c1-23-15-9-10(7-12(19)16(15)24-2)8-14-18(22)25-17(21-14)11-5-3-4-6-13(11)20/h3-9H,1-2H3/b14-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBUQTREEDOYMR-ZSOIEALJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3F)Br)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3F)Br)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrFNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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